molecular formula C10H18N2O2 B2983451 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 2408971-20-8

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No.: B2983451
CAS No.: 2408971-20-8
M. Wt: 198.266
InChI Key: STUJDBQPHURITO-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a spirocyclic compound characterized by a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. The spiro[5.5] framework consists of two six-membered rings sharing a single atom, creating a rigid three-dimensional structure.

Properties

IUPAC Name

1-oxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9(13)12-6-7-14-10(8-12)4-2-1-3-5-10/h1-8H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUJDBQPHURITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CCO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and solvent composition to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Variations in Spiro Ring Systems

The spiro architecture and heteroatom placement significantly influence physicochemical and biological properties:

Compound Name Spiro System Key Substituents Molecular Formula Key Properties/Applications Evidence Source
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide [5.5] Carboxamide at N4 C₁₁H₁₈N₂O₂ Potential bioactivity (unreported)
4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane [4.5] Dichloroacetyl group at N4 C₉H₁₃Cl₂NO₂ Pesticide intermediate
1-Oxa-4-azaspiro[5.6]dodecane [5.6] No substituents (parent structure) C₁₀H₁₉NO Medicinal chemistry scaffold
1,4-Dioxa-8-azaspiro[4.6]undecane [4.6] Additional oxygen at C1 C₈H₁₅NO₂ Solubility/stability studies

Key Observations :

  • Smaller spiro systems (e.g., [4.5]) reduce steric hindrance, favoring interactions with flat binding pockets .
  • Larger systems (e.g., [5.6]) may enhance conformational flexibility, impacting pharmacokinetics .

Functional Group Modifications

Substituents on the spiro core dictate biological activity and synthetic utility:

Compound Name Substituents Biological Activity (IC₅₀ or EC₅₀) Synthesis Highlights Evidence Source
3-Cyclopropyl-N-(4-fluorobenzyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine Cyclopropyl, 4-fluorobenzylamine Anticancer (unquantified) Diastereomeric resolution via HPLC
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine Phenyl, cyclopropylamine Antitumor (30% yield) Condensation/cyclization protocols
3-(1-Methyl-1H-pyrazol-4-yl)-N-(2,2,2-trifluoroethyl)-1-oxa-4-azaspiro[5.5]undecan-8-amine Trifluoroethyl, pyrazole Not reported Automated synthesis on iSnAP resin
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Diene, diketone IC₅₀: 2–10 μM (A549, HeLa) Metal-catalyzed oxidative cyclization

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoroethyl) improve metabolic stability .
  • Aromatic substituents (e.g., phenyl) enhance π-π stacking in target binding .
  • Diene-dione derivatives exhibit potent anticancer activity, with IC₅₀ values comparable to clinical controls like vorinostat .

Physicochemical and Pharmacokinetic Profiles

Compound Name Molecular Weight logP (Predicted) Hydrogen Bond Donors/Acceptors Solubility (mg/mL)
1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide 234.28 1.2 2/3 0.5 (PBS)
9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid 234.24 1.8 1/4 <0.1 (Water)
Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 257.33 2.5 1/4 2.1 (DMSO)

Key Observations :

  • Carboxylic acid derivatives (e.g., ) exhibit poor aqueous solubility, limiting bioavailability.
  • Esterification (e.g., ethyl carboxylate) improves lipophilicity and membrane permeability .

Biological Activity

1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is C14H26N2O3C_{14}H_{26}N_{2}O_{3}. The compound features a spirocyclic framework that includes an oxo group and an amide functional group, which are critical for its biological activity.

The biological activity of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes or receptors, modulating cellular processes such as signal transduction and gene expression.

Antimicrobial Properties

Research indicates that compounds similar to 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide exhibit antimicrobial activity. For instance, spirocyclic compounds have been explored for their efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies on related compounds have shown promising anticancer properties. For example, derivatives of spirocyclic structures have been reported to induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Soluble Epoxide Hydrolase Inhibition

A related compound, identified as a potent soluble epoxide hydrolase (sEH) inhibitor, demonstrated significant effects in models of chronic kidney disease. This suggests that 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide may also possess similar inhibitory properties, potentially offering therapeutic benefits in renal disorders .

Case Studies and Research Findings

StudyFindings
Study on sEH Inhibition A study identified a related compound as an effective sEH inhibitor, showing reduced serum creatinine levels in rat models of glomerulonephritis when administered orally .
Antimicrobial Activity Research has indicated that spirocyclic compounds can inhibit the growth of specific bacterial strains, suggesting a pathway for developing new antibiotics .
Anticancer Research Investigations into spirocyclic compounds have revealed their ability to induce apoptosis in various cancer cell lines, warranting further exploration into their mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multicomponent reactions involving aldehydes and amines. For example, benzaldehyde and cyclopropylamine react under General Procedure C to form N-cyclopropyl derivatives, followed by chromatography (e.g., 1:9 MeOH:MeCN) and preparative HPLC for diastereomer resolution . Automated platforms like iSnAP resin-based systems are also used, enabling rapid synthesis of derivatives such as N-(2-(pyridin-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl) analogs, with yields ranging from 10% to 30% . Key steps include optimizing stoichiometry, solvent systems, and purification protocols.

Q. How are diastereomers of spirocyclic carboxamides resolved and characterized?

  • Methodological Answer : Diastereomeric mixtures (e.g., 2:1 ratios) are resolved using preparative HPLC with chiral columns. Structural characterization employs 1H^1H NMR and 13C^{13}C NMR to assign stereochemistry, supplemented by HRMS for molecular weight validation. For instance, (3S*,6s*,9R*)-configured isomers are distinguished via splitting patterns in NMR spectra and retention times in HPLC . Polarimetric analysis or X-ray crystallography (using SHELX software ) may further confirm absolute configurations.

Advanced Research Questions

Q. What strategies improve enantiomeric purity during spirocyclic carboxamide synthesis?

  • Methodological Answer : Enantioselective synthesis can leverage chiral auxiliaries or asymmetric catalysis. For example, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate intermediates (CAS: 1023595-11-0) are synthesized with Boc protection to control stereochemistry . Chiral HPLC (e.g., using Chiralpak® columns) resolves racemic mixtures, while dynamic kinetic resolution during cyclization steps minimizes epimerization . Computational tools (e.g., DFT calculations) predict transition states to guide catalyst design .

Q. How do structural modifications impact the biological activity of 1-Oxa-4-azaspiro[5.5]undecane-4-carboxamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the aromatic ring (e.g., 4-fluorophenyl or thiophen-2-yl groups) enhance binding to targets like fatty acid amide hydrolase (FAAH). For example, WO2010058318 patents highlight 1-oxa-8-azaspiro[4,5]decane-8-carboxamide analogs as FAAH inhibitors, with IC50_{50} values correlated to electron-withdrawing substituents . In vitro assays (e.g., fluorescence-based enzyme inhibition) and molecular docking (using AutoDock Vina) validate these effects .

Q. What analytical challenges arise in characterizing spirocyclic carboxamides, and how are they addressed?

  • Methodological Answer : Spirocyclic rigidity complicates NMR assignment due to overlapping signals. Strategies include:

  • 2D NMR (HSQC, HMBC) to resolve 1H^1H-13C^{13}C correlations, as demonstrated for 3-(thiophen-2-yl) derivatives .
  • X-ray crystallography for unambiguous confirmation of spirocyclic geometry, facilitated by SHELXL refinement .
  • IR spectroscopy to identify hydrogen-bonding patterns (e.g., NH stretching at ~1669 cm1^{-1}) .

Critical Analysis of Contradictions

  • Synthetic Yields : Automated synthesis (e.g., iSnAP resin) yields 10–30% , while manual methods achieve 17–30% . Contradictions may arise from resin loading efficiency or solvent selection.
  • Diastereomer Ratios : Some protocols report 2:1 diastereomer ratios , while others note 1:1 mixtures . This variability underscores the need for reaction condition optimization (e.g., temperature, catalyst).

Recommendations for Future Research

  • High-Throughput Screening : Integrate automated synthesis with fragment-based drug discovery (FBDD) libraries .
  • In Silico Modeling : Use molecular dynamics to simulate spirocyclic ring flexibility and target engagement .

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